1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS No.: 878669-96-6
Cat. No.: VC2204487
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878669-96-6 |
|---|---|
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 6-methyl-1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3 |
| Standard InChI Key | SNNKJLGBMUIAOX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C2N1CCNC2C(C)C |
| Canonical SMILES | CC1=CC=C2N1CCNC2C(C)C |
Introduction
Chemical Identity and Structural Properties
1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound containing two nitrogen atoms in its core structure. The compound belongs to the broader family of pyrrolo[1,2-a]pyrazines, which have gained attention in chemical and pharmaceutical research due to their versatile biological activities.
Chemical Identification Data
The compound is uniquely identified through several chemical identifiers that precisely describe its molecular structure and allow for unambiguous reference in scientific literature and databases.
Table 1: Chemical Identification Parameters of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
| Parameter | Value |
|---|---|
| CAS Registry Number | 878669-96-6 |
| Molecular Formula | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 6-methyl-1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C11H18N2/c1-8(2)11-10-5-4-9(3)13(10)7-6-12-11/h4-5,8,11-12H,6-7H2,1-3H3 |
| Standard InChIKey | SNNKJLGBMUIAOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C2N1CCNC2C(C)C |
| PubChem Compound ID | 6488367 |
The compound features a bicyclic structure consisting of a pyrrole ring fused with a partially saturated pyrazine ring. The molecule contains two key substituents: a methyl group at position 6 and an isopropyl group at position 1. These specific substituents distinguish it from other members of the pyrrolo[1,2-a]pyrazine family and contribute to its unique chemical and potential biological properties.
Structural Characteristics
The core structure of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine consists of a bicyclic system where a pyrrole ring is fused with a partially saturated pyrazine ring. This unique arrangement creates a rigid scaffold with specific spatial orientation that influences its chemical behavior and potential biological interactions.
The presence of the isopropyl group at position 1 introduces steric bulk and hydrophobicity to one region of the molecule, while the methyl group at position 6 provides additional hydrophobic character to another region. This distribution of substituents creates an asymmetric electron density distribution across the molecule, which likely influences its binding capabilities with potential biological targets.
Physical Properties
The physical properties of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine contribute significantly to its behavior in various experimental conditions and potential applications. Understanding these properties is essential for researchers working with this compound.
Solubility Profile
Based on its structure, 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is expected to demonstrate moderate solubility in organic solvents due to its hydrophobic substituents (isopropyl and methyl groups) and limited water solubility due to its predominantly non-polar character. The presence of two nitrogen atoms in the heterocyclic system does provide some potential for hydrogen bonding, which might slightly enhance its solubility in protic solvents.
Spectroscopic Properties
The heterocyclic nature of the compound, combined with its specific substitution pattern, creates a unique spectroscopic profile that can be utilized for its identification and characterization. The aromatic pyrrole ring likely contributes to characteristic UV absorption peaks, while the nitrogen atoms and substituents create specific patterns in IR and NMR spectra.
Synthetic Methodologies
The synthesis of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine requires careful consideration of reaction conditions to ensure proper formation of the bicyclic system and specific placement of the substituents.
Purification and Characterization
After synthesis, purification of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves chromatographic techniques to separate it from reaction by-products and unreacted starting materials. Characterization is commonly performed using a combination of spectroscopic methods including NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Chemical Reactivity
The reactivity of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is influenced by its bicyclic structure, the presence of two nitrogen atoms, and its specific substituents.
Common Transformation Reactions
Based on the reactivity of similar heterocyclic compounds, 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine likely participates in various chemical transformations including:
Table 2: Potential Chemical Transformations of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO4) | Oxidized derivatives (keto or carboxylic acid functionalities) |
| Reduction | Reducing agents (e.g., LiAlH4) | Further saturated derivatives |
| Electrophilic Substitution | Electrophiles (e.g., halogens, nitration reagents) | Substituted pyrrole ring derivatives |
| Nucleophilic Substitution | Various nucleophiles | Derivatives with modified substituents |
| N-alkylation | Alkyl halides | N-alkylated derivatives |
Research Applications
1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several potential applications in scientific research and pharmaceutical development.
Medicinal Chemistry Applications
In medicinal chemistry, 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could serve as:
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A scaffold for the development of novel antimicrobial agents
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A starting point for structure-activity relationship studies
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A building block for more complex bioactive molecules
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A potential pharmacophore for targeting specific biological receptors or enzymes
Synthetic Chemistry Applications
In synthetic chemistry, this compound could function as:
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An intermediate in the synthesis of more complex heterocyclic systems
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A model compound for studying the reactivity of bicyclic nitrogen-containing heterocycles
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A substrate for developing new synthetic methodologies
Comparative Analysis with Related Compounds
Comparing 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with structurally related compounds provides valuable insights into how specific structural modifications influence chemical and biological properties.
Comparison with 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 73627-18-6) represents a simpler analog with a methyl substituent at position 1 instead of an isopropyl group .
Table 3: Comparison of 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with Related Compounds
| Property | 1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂ | C₈H₁₂N₂ |
| Molecular Weight | 178.27 g/mol | 136.20 g/mol |
| Key Substituents | Isopropyl at position 1, Methyl at position 6 | Methyl at position 1 |
| Expected Lipophilicity | Higher due to isopropyl and additional methyl groups | Lower |
| Steric Hindrance | Greater around position 1 | Less around position 1 |
The differences in substituents between these two compounds create variations in their three-dimensional structures, lipophilicity, and potential biological interactions. The larger isopropyl group in 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine introduces greater steric bulk, which may influence how the molecule interacts with biological receptors or enzyme binding sites .
Structure-Property Relationships
The specific substitution pattern in 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine likely influences several key properties:
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Lipophilicity: The isopropyl and methyl substituents increase the compound's hydrophobic character compared to unsubstituted analogs
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Molecular recognition: The spatial arrangement of substituents creates a unique shape for molecular recognition events
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Metabolic stability: The isopropyl group may provide protection against certain metabolic transformations
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Solubility profile: The balance of polar heterocyclic core and non-polar substituents determines its solubility behavior
Analytical Methods for Identification and Quantification
Accurate identification and quantification of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are essential for research and quality control purposes.
Spectroscopic Identification
Various spectroscopic techniques can be employed for the identification of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the hydrogen and carbon atoms in the molecule
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Mass Spectrometry (MS): Offers precise molecular weight determination and fragmentation patterns
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Infrared (IR) spectroscopy: Identifies specific functional groups and bond vibrations
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Ultraviolet-Visible (UV-Vis) spectroscopy: Characterizes electronic transitions within the molecule
Chromatographic Analysis
Chromatographic techniques are valuable for both qualitative and quantitative analysis of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine:
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High-Performance Liquid Chromatography (HPLC): Suitable for separation, identification, and quantification
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Gas Chromatography (GC): Applicable for analysis if the compound has sufficient volatility
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Thin-Layer Chromatography (TLC): Useful for rapid screening and reaction monitoring
Future Research Directions
The unique structure and potential biological activities of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suggest several promising research directions.
Medicinal Chemistry Investigations
Further exploration of the biological activities of 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives could focus on:
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Systematic screening against various microbial strains to assess antimicrobial potential
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Structure-activity relationship studies to identify optimal substitution patterns for biological activity
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Investigation of potential interactions with specific biological targets
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Development of analogs with enhanced potency or improved pharmacokinetic properties
Synthetic Methodology Development
Advanced synthetic approaches for 1-isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related compounds could include:
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Development of more efficient and scalable synthetic routes
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Exploration of stereoselective methods to prepare optically pure isomers
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Application of green chemistry principles to improve sustainability of synthesis
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Investigation of new catalytic systems for key transformation steps
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